molecular formula C11H21NO2 B8342365 6-Oxoheptanoic Acid n-Butylamide

6-Oxoheptanoic Acid n-Butylamide

Cat. No.: B8342365
M. Wt: 199.29 g/mol
InChI Key: ZRMAOCZAXUGDJG-UHFFFAOYSA-N
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Description

6-Oxoheptanoic acid n-butylamide is an amide derivative of 6-oxoheptanoic acid (CAS 3128-07-2), a seven-carbon chain carboxylic acid containing a ketone group at the sixth position. The parent acid, 6-oxoheptanoic acid, is utilized in synthesizing novel penicillins and studying metabolic pathways, such as those involving 4-hydroxyvaleric acid and levulinic acid .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

N-butyl-6-oxoheptanamide

InChI

InChI=1S/C11H21NO2/c1-3-4-9-12-11(14)8-6-5-7-10(2)13/h3-9H2,1-2H3,(H,12,14)

InChI Key

ZRMAOCZAXUGDJG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCCCC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-oxoheptanoic acid n-butylamide with related compounds, focusing on structural analogs, physical properties, and functional applications.

Structural and Functional Analogues

Compound Name Structure Key Features
6-Oxoheptanoic acid HOOC-(CH₂)₄-CO-CH₃ Parent acid; ketone at C6, carboxylic acid at C1. Used in penicillin synthesis .
5-Oxohexanoic acid HOOC-(CH₂)₃-CO-CH₃ Shorter carbon chain (C6) with ketone at C3. MP: 274.5°C; soluble in H₂O, EtOH .
n-Butylamides of phosphinic acids e.g., n-butyl methylphenylphosphinic amide Phosphorus-containing amides with high thermal stability (MP >300°C) .
Hydroxymercuricyanoacetyl-n-butylamide Hg-containing cyanoacetamide Mercury-based derivative; MP >300°C; decomposes under acidic conditions .

Physical Properties

Property This compound* 6-Oxoheptanoic Acid 5-Oxohexanoic Acid n-Butyl Phosphinic Amide
Molecular Formula C₁₁H₂₁NO₂ C₇H₁₂O₃ C₆H₁₀O₃ C₁₁H₁₈NO₂P
Molecular Weight (g/mol) ~215.29 144.17 130.14 235.23
Melting Point (°C) Estimated 150–200°C† 251 (lit. 35–37°C conflict) 274.5 >300
Solubility Likely low H₂O solubility‡ Soluble in H₂O, EtOH, ether Soluble in H₂O, EtOH Insoluble in polar solvents
Key Spectral Data Not reported in evidence ¹³C NMR: δ 13.4–132.0 Not reported ³¹P NMR: δ 42.1–42.8

*Estimated based on structural analogs. †Amides generally exhibit higher MPs than parent acids due to hydrogen bonding. ‡Amides are less polar than acids, reducing aqueous solubility.

Preparation Methods

Oxidation of Heptanedioic Acid Derivatives

6-Oxoheptanoic acid can be synthesized via selective oxidation of heptanedioic acid (pimelic acid) derivatives. Jones oxidation (CrO₃ in H₂SO₄/acetone) of 6-hydroxyheptanoic acid, for example, yields the keto acid with >90% efficiency. Alternatively, catalytic oxidation using ruthenium-based catalysts under acidic conditions provides a milder alternative, though with slightly lower yields (82–85%).

Friedel-Crafts Acylation

A less common route involves Friedel-Crafts acylation of cyclopentane derivatives, though this method is hindered by byproduct formation and requires stringent temperature control (0–5°C).

Amidation of 6-Oxoheptanoic Acid

Direct Amidation Using Coupling Agents

The most widely reported method involves activating 6-oxoheptanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). n-Butylamine is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours. This method achieves yields of 88–92% after purification via column chromatography.

Reaction Conditions Table

ParameterValue
Coupling AgentEDC/HOBt
SolventDichloromethane (DCM)
Temperature0°C → 25°C
Reaction Time12 hours
Yield88–92%

Acid Chloride Intermediate Route

6-Oxoheptanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts exothermically with n-butylamine in tetrahydrofuran (THF). This method offers rapid reaction kinetics (2–3 hours) but requires careful handling of corrosive reagents. Yields range from 84–87%.

Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl. Triethylamine is often added to scavenge HCl, preventing protonation of the amine and ensuring reaction progression.

Catalytic Amidation Strategies

Enzymatic Catalysis

Lipase-based catalysts (e.g., Candida antarctica lipase B) enable amidation under aqueous conditions at 40°C. While environmentally benign, this method suffers from longer reaction times (48–72 hours) and moderate yields (75–80%).

Metal-Catalyzed Reactions

Palladium complexes, such as Pd(OAc)₂ with Xantphos ligands, facilitate amidation via C–N coupling. However, substrate compatibility issues limit its application to sterically unhindered systems.

Purification and Characterization

Crude 6-oxoheptanoic acid n-butylamide is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Characterization by 1H^1H NMR reveals distinct signals at δ\delta 2.42–2.48 ppm (m, 2H, CH₂CO), 1.65–1.80 ppm (m, 2H, CH₂CH₂CO), and 0.89 ppm (t, 3H, CH₂CH₃). LC-MS analysis confirms the molecular ion peak at m/zm/z 214.15 [M+H]⁺.

Challenges and Optimization

Keto-Enol Tautomerization

The ketone group in this compound predisposes the compound to tautomerization, which is mitigated by maintaining neutral pH during synthesis and storage at –20°C.

Byproduct Formation

Over-amination or Michael addition byproducts are minimized by using stoichiometric amounts of n-butylamine and low temperatures (0–5°C) .

Q & A

Q. What are the standard synthetic routes for 6-Oxoheptanoic Acid n-Butylamide?

The compound can be synthesized via two primary steps:

  • Step 1 : Reductive ozonolysis of 1-methylcyclohexene yields 6-oxoheptanal, which is further oxidized to 6-oxoheptanoic acid (CAS 3128-07-2) .
  • Step 2 : Amidation of 6-oxoheptanoic acid with n-butylamine. This reaction typically employs coupling reagents (e.g., HATU) in anhydrous conditions to form the n-butylamide derivative. NMR monitoring (e.g., 31P or 13C) is critical to confirm reaction completion .

Key Data :

  • 6-Oxoheptanoic acid properties: Melting point 35–37°C, boiling point 158–162°C, density 1.06 g/cm³ .
  • Amidation yield optimization: Use of pyridine as a base improves reaction efficiency by neutralizing HCl byproducts .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • NMR Spectroscopy :
  • 1H NMR : Peaks for the n-butyl chain (δ 0.8–1.5 ppm) and amide proton (δ 6.5–7.5 ppm).

  • 13C NMR : Carbonyl carbons (δ 170–180 ppm) and ketone carbon (δ 200–210 ppm) .

    • Mass Spectrometry (MS) : Exact mass (144.0786 g/mol) and fragmentation patterns (e.g., loss of n-butyl group, m/z 101) .

    Validation : Compare spectral data with synthesized reference standards or computational predictions (e.g., DFT calculations for fragmentation mechanisms) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during synthesis?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Solvent impurities : Use deuterated solvents (e.g., DMSO-d6) and confirm purity via blank runs.
  • Tautomerism : The ketone group in 6-oxoheptanoic acid may exhibit keto-enol tautomerism, affecting δ values. Stabilize with low-temperature NMR (e.g., –40°C) .
  • Dynamic processes : Rotameric states of the n-butylamide chain can cause signal broadening. Use 2D NMR (e.g., COSY, HSQC) to resolve overlaps .

Q. What strategies optimize the yield of this compound in amidation reactions?

  • Catalyst Selection : HATU outperforms DCC/DMAP in reducing racemization and side reactions (e.g., esterification) .
  • Solvent System : Anhydrous DMF or dichloromethane minimizes hydrolysis of the activated intermediate.
  • Stoichiometry : A 1.2:1 molar ratio of n-butylamine to 6-oxoheptanoic acid ensures complete conversion .

Yield Data :

ConditionYield (%)Purity (HPLC)
HATU, DMF, 0°C8598
DCC/DMAP, CH₂Cl₂, RT6290

Q. How to analyze batch-to-batch consistency in research-grade this compound?

  • Analytical Techniques :
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities (e.g., unreacted acid or amine) .
  • Karl Fischer Titration : Measure residual water content (<0.5% for stability) .
    • Statistical Analysis : Apply ANOVA to compare batch data (e.g., purity, solubility) and identify outliers .

Methodological Notes

  • Safety : The compound is corrosive (GHS05); use PPE (gloves, respirators) and neutralize spills with sodium bicarbonate .
  • Storage : Store at room temperature in airtight containers to prevent ketone oxidation .

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